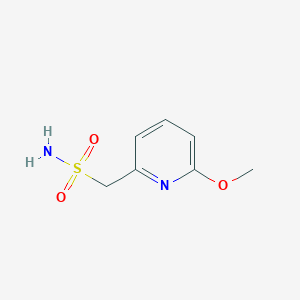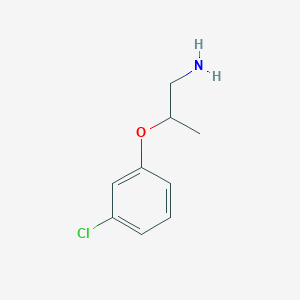
2-(3-Chloro-phenoxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE is a chemical compound with the molecular formula C9H12ClNO It is known for its unique structure, which includes an aminopropyl group attached to a chlorobenzene ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE typically involves the reaction of 3-chlorophenol with 1-chloro-2-propanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol is replaced by the aminopropyl group, forming the desired ether linkage.
Industrial Production Methods: In an industrial setting, the production of 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE undergoes various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The chlorobenzene ring may also participate in π-π stacking interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
1-[(1-AMINOPROPAN-2-YL)OXY]-3-BROMOBENZENE: Similar structure but with a bromine atom instead of chlorine.
1-[(1-AMINOPROPAN-2-YL)OXY]-3-FLUOROBENZENE: Contains a fluorine atom in place of chlorine.
1-[(1-AMINOPROPAN-2-YL)OXY]BENZENE: Lacks the halogen substituent on the benzene ring.
Uniqueness: 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H12ClNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 |
InChI Key |
OQUPPUVKQSGOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269327.png)
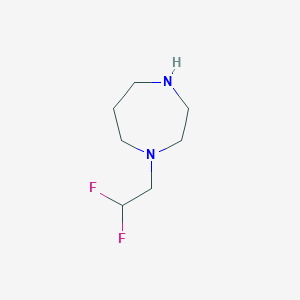
![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13269359.png)
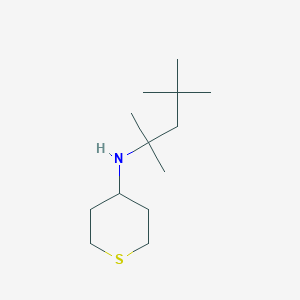
![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)
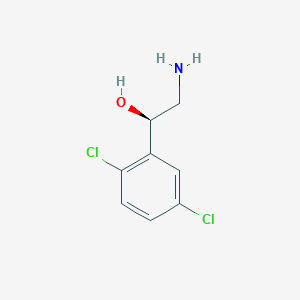
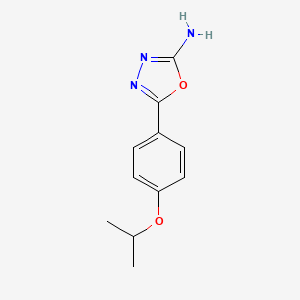
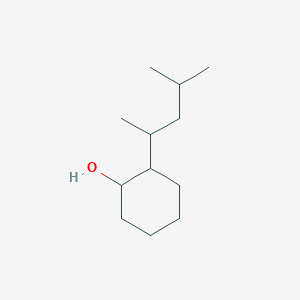

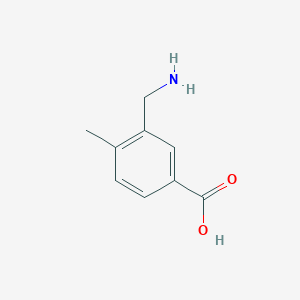
![(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13269396.png)

